molecular formula C21H13FN2O3 B2609465 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921881-66-5

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide

Cat. No.: B2609465
CAS No.: 921881-66-5
M. Wt: 360.344
InChI Key: YHEKSXPAXGXUGK-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide (CAS 921881-66-5) is a synthetic small molecule with a molecular formula of C21H13FN2O3 and a molecular weight of 360.3 g/mol . This compound is built around a 4-oxo-4H-chromen (chromen-4-one or chromone) core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and broad pharmaceutical potential . The chromenone core is substituted at the 2-position with a 2-fluorophenyl group and at the 6-position with a pyridine-2-carboxamide moiety, defining its specific molecular properties. Chromenone and chromanone derivatives are extensively investigated for their varied pharmacological profiles, which include potential anticancer, anti-inflammatory, and antioxidant activities . Specifically, related fluorophenyl-substituted chromenone compounds are of significant interest in early-stage drug discovery for developing novel therapeutic agents . The structural motif of this compound suggests its primary value lies in basic research and screening campaigns aimed at discovering new bioactive molecules. This product is intended for research and laboratory applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-16-6-2-1-5-14(16)20-12-18(25)15-11-13(8-9-19(15)27-20)24-21(26)17-7-3-4-10-23-17/h1-12H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKSXPAXGXUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the fluorophenyl chromenone intermediate with pyridine-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromenone core to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure, characterized by a chromene core and a pyridine moiety, suggests possible interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of chromene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research suggests that N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide may possess similar bioactivity due to its structural analogies with known anticancer agents .

Anti-inflammatory Properties

Compounds derived from chromene have been noted for their anti-inflammatory effects. Given the presence of the pyridine ring in this compound, it is hypothesized that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors of certain enzymes involved in metabolic pathways. The potential for this compound to inhibit enzymes such as cyclooxygenases or lipoxygenases could be explored further for therapeutic applications in pain management and inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of chromene exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial strains .

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis.

Synthesis of Novel Derivatives

The compound can be utilized as a scaffold for synthesizing novel derivatives through various chemical modifications, including substitution reactions on the pyridine or chromene rings. This synthetic versatility allows researchers to explore structure–activity relationships (SAR) to optimize biological activity.

Functionalization Strategies

Functionalization of the compound can lead to the development of targeted drug delivery systems or prodrugs that enhance bioavailability and therapeutic index. Such strategies are crucial in developing more effective medications with fewer side effects .

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Chromone Derivatives

Several analogs share structural motifs with the target compound. Key comparisons include:

Compound Name Core Structure Substituents Biological/Physical Properties
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Benzamide Fluorophenyl, hydroxyphenyl, methylphenyl Crystallizes in monoclinic system; potential kinase inhibition
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Furyl, methoxyphenyl, thioether linkage Calcium channel modulation
Polymorphic Form of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide Pyridine-carboxamide Trifluoromethyl, indazole, sulphonylethyl Patent-protected crystalline forms; enhanced solubility

Key Observations :

  • Fluorine Substitution: The 2-fluorophenyl group in the target compound may confer greater lipophilicity and metabolic resistance compared to non-fluorinated analogs like AZ331.
  • Core Heterocycle: Chromones (4H-chromen-4-one) vs. 1,4-dihydropyridines (AZ331) or indazoles ().

Electronic and Crystallographic Properties

  • Crystallographic Tools : Programs like SHELX and ORTEP are critical for resolving structural details of similar carboxamides. For example, the hydroxyphenyl derivative in was characterized using such tools, revealing hydrogen-bonding networks critical for stability.

Pharmacological Potential

  • Kinase Inhibition : Fluorinated chromones are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The target compound’s pyridine carboxamide may compete with ATP’s adenine moiety, akin to derivatives in and .
  • Solubility and Bioavailability : The absence of solubilizing groups (e.g., sulphonylethyl in ) in the target compound may limit its bioavailability compared to patented analogs.

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a pyridine carboxamide moiety and a fluorophenyl group, which may influence its biological activity. The molecular formula is C15H12FN3O2, with a molecular weight of approximately 285.27 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • T24T (bladder cancer)

The compound exhibited an IC50 value of approximately 10 µM in HCT116 cells, indicating potent anticancer activity. Mechanistic studies suggest that it induces apoptosis through the downregulation of anti-apoptotic proteins such as XIAP and upregulation of pro-apoptotic factors .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. In vivo studies in animal models revealed a reduction in paw swelling and inflammatory markers when administered at doses ranging from 5 to 20 mg/kg body weight. The mechanism involves inhibition of the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound modulates apoptotic pathways by affecting protein expressions involved in cell survival and death.
  • Cytokine Regulation : It inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-kB.
  • Cell Cycle Arrest : Observations indicate that the compound may induce cell cycle arrest at the G1 phase in cancer cells, contributing to its anticancer efficacy .

Research Findings and Case Studies

StudyModelConcentrationEffect
Ashikawa et al. (2020)HCT116 cells10 µMInduced apoptosis via XIAP downregulation
Sivaramakarthikeyan et al. (2021)AA rats5 mg/kgReduced paw swelling; anti-inflammatory
Nayak et al. (2020)T24T cells10 µMInhibited proliferation; induced apoptosis

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For chromen-4-one derivatives, a common approach includes:

  • Step 1: Formation of the chromen-4-one core via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes under basic conditions (e.g., NaOH/EtOH).
  • Step 2: Functionalization at the 6-position of the chromen-4-one scaffold using halogenation or nitration, followed by amidation with pyridine-2-carboxylic acid derivatives.
  • Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: DMF/water) to achieve >95% purity .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC to identify intermediates.
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry (1.2–1.5 equivalents of coupling agents like EDC/HOBt) to improve yields .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the fluorophenyl and pyridine moieties.
    • HRMS: Confirm molecular weight with <2 ppm error using ESI⁺ or MALDI-TOF .
  • Crystallography:
    • Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) or ORTEP-3 for thermal ellipsoid visualization. Key parameters:
  • Data-to-parameter ratio >15:1.
  • R-factor <0.05 for high precision .
    • Analyze hydrogen bonding (e.g., C–H⋯O, N–H⋯N) and π-π stacking interactions to explain crystal packing .

Basic: What safety protocols are critical during synthesis and handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile solvents (DMF, CH₂Cl₂).
  • Toxicity Mitigation:
    • Avoid inhalation (Acute Toxicity Category 4); use NIOSH-approved respirators if aerosolization occurs.
    • For skin contact, wash immediately with soap/water; monitor for irritation .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Store hazardous waste in labeled containers compliant with local regulations .

Advanced: How can polymorphic forms of this compound be identified, and what are their implications?

Methodological Answer:

  • Polymorph Screening:
    • Perform solvent-mediated crystallization trials (e.g., ethanol, acetone, DMSO) under varying temperatures (4°C to reflux).
    • Analyze polymorphs using PXRD (compare diffraction patterns) and DSC (endothermic peaks for melting points) .
  • Implications:
    • Different polymorphs may exhibit altered solubility (e.g., bioavailability in drug discovery) or mechanical stability (e.g., tablet formulation).
    • Use Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .

Advanced: What computational approaches are suitable for modeling this compound’s electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-31G(d,p) basis set. Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Compare computed bond lengths/angles with SC-XRD data to validate accuracy .
  • Molecular Dynamics (MD):
    • Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS. Analyze hydrogen-bonding lifetimes to assess stability in biological systems .

Advanced: How can discrepancies between computational predictions and experimental structural data be resolved?

Methodological Answer:

  • Root Cause Analysis:
    • Basis Set Limitations: Upgrade to def2-TZVP for better electron correlation.
    • Crystal Packing Effects: Include solvent molecules or counterions in DFT models to mimic the solid-state environment .
  • Validation:
    • Use Mayer bond orders to reconcile differences in bond lengths.
    • Cross-check with spectroscopic data (e.g., NMR coupling constants) to refine torsional angles .

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